molecular formula C24H29N5O B6028198 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide

3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide

Cat. No. B6028198
M. Wt: 403.5 g/mol
InChI Key: LZBPSHXETKXDAI-UHFFFAOYSA-N
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Description

3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide, commonly known as PPBP, is a chemical compound that has been widely used in scientific research due to its unique properties. PPBP is a potent antagonist of the platelet-derived growth factor (PDGF) receptor and has been shown to have a variety of effects on biological systems.

Scientific Research Applications

PPBP has been used extensively in scientific research to study a variety of biological systems. It has been shown to have potent anti-inflammatory effects and has been used to study the role of the 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor in inflammation. PPBP has also been shown to have antitumor effects and has been used in cancer research to study the role of the this compound receptor in tumor growth and metastasis.

Mechanism of Action

PPBP is a potent antagonist of the 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor, which is a transmembrane receptor tyrosine kinase that plays a key role in cell growth and differentiation. By blocking the activation of the this compound receptor, PPBP inhibits the downstream signaling pathways that are responsible for cell proliferation, survival, and migration.
Biochemical and Physiological Effects
PPBP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of smooth muscle cells, which play a key role in the development of atherosclerosis. PPBP has also been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of the this compound receptor. In addition, PPBP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPBP in lab experiments is its potency and specificity as a 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor antagonist. This allows researchers to study the role of the this compound receptor in biological systems with a high degree of precision. However, one of the limitations of using PPBP is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are many future directions for research involving PPBP. One area of interest is the role of the 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor in the development of fibrosis, which is a common feature of many chronic diseases. PPBP has been shown to have anti-fibrotic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for fibrotic diseases. Another area of interest is the use of PPBP in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research into the safety and toxicity of PPBP, particularly in long-term studies.

Synthesis Methods

PPBP can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-pyridinecarboxaldehyde to form PPBP.

properties

IUPAC Name

3-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c30-24(26-18-22-3-1-12-25-17-22)9-6-20-10-15-28(16-11-20)19-21-4-7-23(8-5-21)29-14-2-13-27-29/h1-5,7-8,12-14,17,20H,6,9-11,15-16,18-19H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBPSHXETKXDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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